molecular formula C12H15FO2 B7992338 1-(4-Fluoro-2-methoxyphenyl)-1-cyclopropyl ethanol CAS No. 1824056-13-4

1-(4-Fluoro-2-methoxyphenyl)-1-cyclopropyl ethanol

Cat. No.: B7992338
CAS No.: 1824056-13-4
M. Wt: 210.24 g/mol
InChI Key: PWLOJYOADLIDBB-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-methoxyphenyl)-1-cyclopropyl ethanol is an organic compound characterized by the presence of a fluoro and methoxy substituent on a phenyl ring, along with a cyclopropyl group attached to an ethanol moiety

Properties

IUPAC Name

1-cyclopropyl-1-(4-fluoro-2-methoxyphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO2/c1-12(14,8-3-4-8)10-6-5-9(13)7-11(10)15-2/h5-8,14H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWLOJYOADLIDBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)(C2=C(C=C(C=C2)F)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401187245
Record name Benzenemethanol, α-cyclopropyl-4-fluoro-2-methoxy-α-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401187245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824056-13-4
Record name Benzenemethanol, α-cyclopropyl-4-fluoro-2-methoxy-α-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1824056-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanol, α-cyclopropyl-4-fluoro-2-methoxy-α-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401187245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluoro-2-methoxyphenyl)-1-cyclopropyl ethanol typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluoro-2-methoxybenzaldehyde and cyclopropyl methyl ketone.

    Grignard Reaction: The 4-fluoro-2-methoxybenzaldehyde undergoes a Grignard reaction with cyclopropyl magnesium bromide to form the corresponding alcohol.

    Reduction: The intermediate product is then reduced using a suitable reducing agent such as lithium aluminum hydride to yield 1-(4-Fluoro-2-methoxyphenyl)-1-cyclopropyl ethanol.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes:

    Catalyst Selection: Using efficient catalysts to enhance reaction rates.

    Reaction Conditions: Controlling temperature, pressure, and solvent choice to maximize product formation.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-2-methoxyphenyl)-1-cyclopropyl ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different alcohol derivatives.

    Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide or potassium permanganate under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 1-(4-Fluoro-2-methoxyphenyl)-1-cyclopropyl ketone.

    Reduction: Formation of various cyclopropyl alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives with different functional groups.

Scientific Research Applications

1-(4-Fluoro-2-methoxyphenyl)-1-cyclopropyl ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-methoxyphenyl)-1-cyclopropyl ethanol involves its interaction with specific molecular targets. The compound may:

    Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.

    Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.

    Affect Gene Expression: Influence the expression of genes related to inflammation or pain.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluoro-2-methoxyphenyl)ethanol: Lacks the cyclopropyl group, leading to different chemical properties.

    1-(4-Fluoro-2-methoxyphenyl)-1-propanol: Contains a propyl group instead of a cyclopropyl group.

    1-(4-Fluoro-2-methoxyphenyl)-1-butyl alcohol: Contains a butyl group, resulting in different reactivity.

Uniqueness

1-(4-Fluoro-2-methoxyphenyl)-1-cyclopropyl ethanol is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic effects. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

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